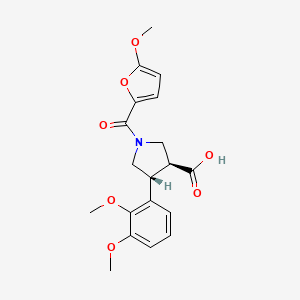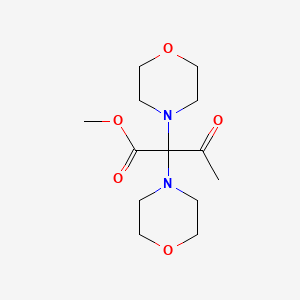
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally related to N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide involves multi-step processes including condensation, chlorination, and reactions with various diamines. For instance, a related compound was synthesized through a sequence involving the condensation of 3-methoxybenzoic acid with ethane-1,2-diamine, following chlorination and further condensation steps (Huang et al., 2020). These methods highlight the complex and precise nature required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of related compounds is determined using techniques such as X-ray diffraction and Density Functional Theory (DFT) calculations. These studies reveal detailed geometric bond lengths, bond angles, and the crystal system of the compound. For example, a related compound's crystal structure was identified to belong to the tetragonal system, with detailed geometric parameters obtained through DFT closely matching X-ray diffraction values (Huang et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often include nucleophilic displacement and reactions with amines. These processes result in the formation of new compounds with varying biological activities and properties. For instance, reactions of similar compounds with amines have led to the formation of structures with potential biological significance (Blokhin et al., 1990).
Scientific Research Applications
Antifungal Applications
N-(4,6-dimethyl-2-pyrimidinyl)-4-methoxybenzamide derivatives have shown significant antifungal effects. Research by Jafar et al. (2017) demonstrated the efficacy of certain derivatives against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential as antifungal agents (Jafar et al., 2017).
Antiproliferative Activity
A study by Huang et al. (2020) focused on a specific derivative, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. This compound exhibited notable antiproliferative activity against various cancer cell lines, including human colon cancer, lung adenocarcinoma, and gastric cancer cells, indicating its potential in cancer therapy (Huang et al., 2020).
Antimicrobial Screening
Desai et al. (2013) synthesized and evaluated a series of N-(4-methoxybenzamides) derivatives for their antibacterial and antifungal properties. These compounds showed promising therapeutic intervention potential against bacterial and fungal infections (Desai et al., 2013).
Neuroleptic Potential
In a study by de Paulis et al. (1985, 1986), substituted 6-methoxysalicylamides, related to this compound, were synthesized and found to be potent neuroleptic agents, suggesting their potential use in psychiatric disorders (de Paulis et al., 1985) (de Paulis et al., 1986).
Gastrointestinal Prokinetic Activity
Sakaguchi et al. (1992) reported the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, indicating their efficacy as gastrointestinal prokinetic agents. This finding highlights the potential of this compound derivatives in treating gastrointestinal disorders (Sakaguchi et al., 1992).
Anti-Inflammatory and Analgesic Properties
Antre et al. (2011) synthesized pyrimidine derivatives showing significant anti-inflammatory, analgesic, and antipyretic activities, underscoring the therapeutic value of these compounds in pain and inflammation management (Antre et al., 2011).
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)17-13(18)11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWSXEIWHSYWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

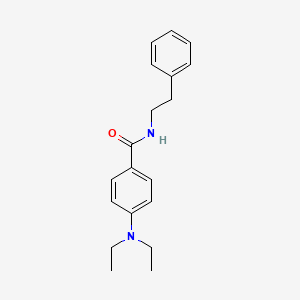
![4-{[(2-cyanophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5604314.png)
![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)
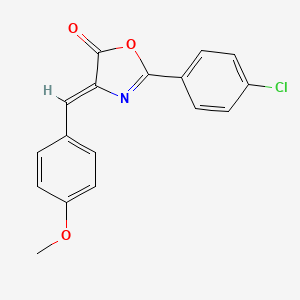
![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)
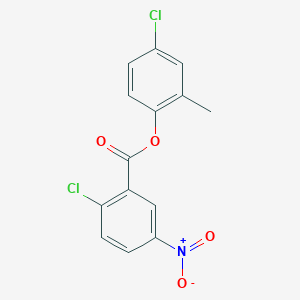
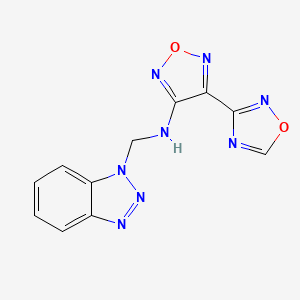
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B5604359.png)
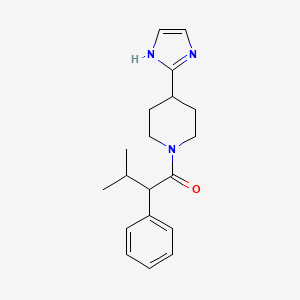

![3-isobutyl-5-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B5604379.png)
![(3S*,4R*)-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5604380.png)
